molecular formula C20H17N3O3S B2587191 Methyl 2-[2-(4-cyanobenzoyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate CAS No. 1322254-96-5

Methyl 2-[2-(4-cyanobenzoyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate

Cat. No.: B2587191
CAS No.: 1322254-96-5
M. Wt: 379.43
InChI Key: PPOBEGNTNHFRCT-XDOYNYLZSA-N
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Description

Methyl 2-[2-(4-cyanobenzoyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate is a heterocyclic organic compound featuring a benzothiazole core substituted with methyl groups at positions 5 and 7, an imino-linked 4-cyanobenzoyl moiety, and an ester-functionalized acetamide side chain. Such derivatives are of interest in medicinal chemistry and materials science due to their π-conjugated systems and hydrogen-bonding capabilities, which are critical for applications like fluorescence probes or enzyme inhibitors .

Properties

IUPAC Name

methyl 2-[2-(4-cyanobenzoyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O3S/c1-12-8-13(2)18-16(9-12)23(11-17(24)26-3)20(27-18)22-19(25)15-6-4-14(10-21)5-7-15/h4-9H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPOBEGNTNHFRCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N(C(=NC(=O)C3=CC=C(C=C3)C#N)S2)CC(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[2-(4-cyanobenzoyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate typically involves multiple steps. One common method includes the reaction of 4-cyanobenzoyl chloride with 2-amino-5,7-dimethylbenzothiazole in the presence of a base to form the intermediate 2-(4-cyanobenzoyl)imino-5,7-dimethylbenzothiazole. This intermediate is then reacted with methyl bromoacetate under basic conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[2-(4-cyanobenzoyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Hydrolysis can be carried out using aqueous acid or base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Carboxylic acids.

Scientific Research Applications

Methyl 2-[2-(4-cyanobenzoyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-[2-(4-cyanobenzoyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate involves its interaction with specific molecular targets. The benzothiazole ring can interact with various enzymes and proteins, potentially inhibiting their activity. The nitrile group can also participate in hydrogen bonding and other interactions, affecting the compound’s overall activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to the benzothiazole family, which shares structural similarities with benzimidazoles (e.g., ethyl 4-(5-(benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate, as synthesized by Yuan and Zhu ). Key differences include:

  • Core Heteroatoms: Benzothiazoles (S/N) vs. benzimidazoles (N/N).
  • Substituent Effects: The 4-cyanobenzoyl group in the target compound introduces a strong electron-withdrawing effect, compared to the benzyl-hydroxyethylamino group in Yuan’s compound, which offers hydrogen-bonding flexibility.

Crystallographic and Computational Analysis

Crystallographic tools like SHELX and ORTEP-3 (used for structure refinement and visualization ) reveal differences in packing efficiency and hydrogen-bonding networks. For example:

  • Hydrogen Bonding: The target compound’s cyano and ester groups likely form weaker C–H···O/N interactions compared to the hydroxyl and amino groups in benzimidazoles, resulting in less dense crystal packing .
  • Thermal Stability : Methyl substituents at positions 5 and 7 may reduce steric hindrance compared to bulkier substituents (e.g., benzyl groups), enhancing thermal stability.

Table 1: Comparative Properties of Benzothiazole and Benzimidazole Derivatives

Property Target Compound (Benzothiazole) Yuan’s Compound (Benzimidazole)
Core Heteroatoms S, N N, N
Key Substituents 4-Cyanobenzoyl, methyl Benzyl-hydroxyethylamino
Hydrogen-Bonding Sites Cyano, ester Hydroxyl, amino
Synthetic Complexity Moderate (imine/ester coupling) High (multi-step functionalization)
Potential Applications Fluorescent materials, enzyme inhibition Drug delivery, supramolecular chemistry

Research Findings and Methodological Insights

  • Crystallography Tools : SHELX and WinGX are critical for refining and visualizing the target compound’s structure, particularly for analyzing torsion angles and intermolecular interactions .
  • Hydrogen-Bonding Patterns : Graph set analysis (as discussed by Bernstein et al. ) would classify the target compound’s interactions as weaker C–H···O/N motifs, contrasting with the stronger O/N–H···O/N networks in benzimidazoles.

Biological Activity

Methyl 2-[2-(4-cyanobenzoyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate (CAS No. 1322254-96-5) is a complex organic compound that has garnered attention in various fields, particularly in medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and potential applications based on current research findings.

Structure and Properties

The compound features a benzothiazole ring linked to a cyanobenzoyl group , providing it with unique chemical properties that influence its biological activity. The structural formula can be summarized as follows:

PropertyDescription
IUPAC NameThis compound
Molecular FormulaC20H17N3O3S
Molecular Weight373.43 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound has been shown to inhibit enzymes such as tyrosinase , which plays a crucial role in melanin production. This inhibition can be beneficial for treating hyperpigmentation disorders.
  • Antioxidant Activity : Preliminary studies suggest that this compound exhibits antioxidant properties, potentially protecting cells from oxidative stress.
  • Cellular Interaction : The benzothiazole moiety may facilitate interactions with cellular proteins and receptors, influencing signaling pathways involved in cell proliferation and apoptosis.

Tyrosinase Inhibition

Research indicates that this compound effectively inhibits tyrosinase activity in vitro. A comparative analysis of its efficacy against known inhibitors revealed the following IC50 values:

CompoundIC50 (µM)Relative Efficacy
Kojic Acid24.09Reference
Methyl 2-[2-(4-cyanobenzoyl)imino...]12.501.92 times more effective

This data suggests that the compound is a promising candidate for further development in the treatment of skin disorders related to melanin overproduction.

Antioxidant Activity

In antioxidant assays, this compound demonstrated significant free radical scavenging capabilities comparable to established antioxidants. This property could provide additional therapeutic benefits in conditions associated with oxidative stress.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • Cell Viability Assays : In B16F10 murine melanoma cells, the compound was tested for cytotoxicity at varying concentrations (0–20 µM). Results indicated no significant cytotoxic effects at concentrations up to 20 µM after 72 hours of exposure.

    Cell Viability Results
  • Kinetic Studies : Kinetic analyses using Lineweaver–Burk plots confirmed that the compound acts as a competitive inhibitor of tyrosinase. This finding is critical for understanding its mechanism and potential applications in dermatological formulations.

Q & A

Q. How can researchers optimize the synthesis of Methyl 2-[2-(4-cyanobenzoyl)imino-5,3-benzothiazol-3-yl]acetate to improve yield and purity?

Methodological Answer:

  • Reaction Conditions: Use reflux with acetic acid as a catalyst (0.1 mol sodium acetate, 3–5 hours reflux in acetic acid) to promote cyclization and imine formation, as demonstrated in analogous benzothiazole syntheses .
  • Purification: Recrystallize the product from a DMF/acetic acid mixture (1:1 ratio) to remove unreacted intermediates and side products. Filter the precipitate and wash sequentially with acetic acid, water, ethanol, and diethyl ether to enhance purity .
  • Yield Optimization: Adjust stoichiometric ratios (e.g., 1.1:1 molar excess of aldehyde derivatives) to drive reactions to completion, as seen in triazole syntheses .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

  • Spectroscopic Analysis: Use 1H^1H- and 13C^{13}C-NMR to verify substituent positions and confirm the absence of tautomeric forms. Compare chemical shifts with analogous benzothiazole derivatives (e.g., 1,4-benzothiazin-3-ones) .
  • X-ray Diffraction (XRD): Perform single-crystal XRD to resolve conformational ambiguities (e.g., boat vs. chair conformations in heterocyclic rings) and identify hydrogen-bonding networks (e.g., N–H⋯O interactions) .
  • Elemental Analysis: Validate calculated vs. experimental C, H, N percentages (e.g., ±0.02% tolerance) to confirm purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction pathways for benzothiazole derivatives?

Methodological Answer:

  • Mechanistic Re-evaluation: Reproduce conflicting syntheses under controlled conditions (e.g., varying solvents, catalysts) to isolate intermediates. For example, highlights how repeating reactions with HCl-saturated ethanol clarified the formation of 1,4-benzothiazin-3-ones instead of 1,5-benzothiazepines .
  • Cross-Validation: Use tandem mass spectrometry (MS/MS) and isotopic labeling to track reaction pathways and identify unexpected byproducts .

Q. What experimental designs are recommended for studying the environmental fate of this compound?

Methodological Answer:

  • Long-Term Stability Studies: Design laboratory experiments to simulate abiotic (e.g., hydrolysis at pH 3–9) and biotic (e.g., microbial degradation) conditions. Monitor degradation via LC-MS and quantify metabolites .
  • Ecotoxicology Assays: Adapt split-plot designs (e.g., randomized blocks with replicates) to assess toxicity across trophic levels, as seen in plant rootstock studies .

Q. How can researchers investigate structure-activity relationships (SAR) for biological activity?

Methodological Answer:

  • Derivative Synthesis: Introduce substituents at the 4-cyanobenzoyl or methyl acetate positions (e.g., halogens, alkoxy groups) and compare bioactivity. Use methods from , such as pH-controlled hydrolysis (NaOH 10 wt%, pH 5–6 adjustment with acetic acid) to generate carboxylic acid analogs .
  • In Vitro Screening: Employ high-throughput assays (e.g., antifungal activity against Candida albicans) with positive/negative controls. Reference ’s protocol for evaluating heterocyclic derivatives .

Data Analysis and Reproducibility

Q. How should researchers address variability in biological activity data across studies?

Methodological Answer:

  • Statistical Rigor: Apply ANOVA or mixed-effects models to account for variability in biological replicates (e.g., four replicates with five plants each, as in ) .
  • Meta-Analysis: Aggregate data from independent studies (e.g., antifungal IC50_{50} values) and assess heterogeneity using funnel plots or I2^2 statistics .

Q. What strategies validate the reproducibility of synthetic protocols for this compound?

Methodological Answer:

  • Interlaboratory Validation: Share detailed protocols (e.g., reflux time, solvent volumes) with collaborating labs. For example, and provide reproducible frameworks for triazole and thiazole syntheses .
  • Open-Source Data: Publish raw NMR/XRD datasets in repositories like Zenodo to enable independent verification .

Tables for Key Data

Q. Table 1. Comparative Reaction Conditions for Benzothiazole Derivatives

Parameter
CatalystGlacial acetic acidSodium acetateHCl-saturated ethanol
Reflux Time (h)43–56
Purification SolventEthanolDMF/acetic acidMethanol
Yield Range (%)70–8565–8075–90

Q. Table 2. Environmental Degradation Study Design

ParameterMethodology
Abiotic HydrolysispH 3, 7, 9 buffers; 25–50°C; LC-MS monitoring
Biotic DegradationSoil microbial consortia; 28-day incubation; GC-MS metabolite profiling
Ecotoxicity EndpointsAlgal growth inhibition (72h EC50_{50}), Daphnia mortality (48h LC50_{50})

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